molecular formula C19H20BrNO3 B11369366 5-bromo-3-(3-ethoxy-4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(3-ethoxy-4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11369366
M. Wt: 390.3 g/mol
InChI Key: SDJSOUKXMZZUFB-UHFFFAOYSA-N
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Description

5-BROMO-3-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring, along with ethoxy and methoxy substituents on the phenyl ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through a multi-step process involving several key reactions:

    Bromination: The starting material, 1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Substitution Reaction: The brominated intermediate undergoes a nucleophilic substitution reaction with 3-ETHOXY-4-METHOXYBENZYL chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new C-N, C-S, or C-O bonds.

Scientific Research Applications

5-BROMO-3-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: As an indole derivative, it may exhibit potential pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It may be explored for its potential use in the development of organic electronic materials or as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the indole ring suggests that it may bind to proteins or DNA through π-π stacking interactions or hydrogen bonding. The bromine atom and other substituents may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-BROMOINDOLE: A simpler indole derivative with a bromine atom at the 5-position.

    3-ETHOXY-4-METHOXYBENZYLINDOLE: An indole derivative with similar substituents on the phenyl ring.

    1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: The parent compound without the bromine and phenyl substituents.

Uniqueness

5-BROMO-3-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the combination of its bromine atom, ethoxy, and methoxy substituents, which may confer distinct biological and chemical properties. This combination of functional groups can enhance its potential as a pharmacologically active compound and as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-3-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C19H20BrNO3/c1-4-24-18-10-12(5-8-17(18)23-3)9-15-14-11-13(20)6-7-16(14)21(2)19(15)22/h5-8,10-11,15H,4,9H2,1-3H3

InChI Key

SDJSOUKXMZZUFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C)OC

Origin of Product

United States

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